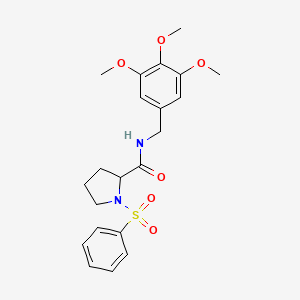
4-(1,3-benzothiazol-2-yl)phenyl acetate
Descripción general
Descripción
4-(1,3-benzothiazol-2-yl)phenyl acetate, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research. BTA is a heterocyclic compound that contains a benzothiazole ring and a phenyl acetate group. The chemical structure of BTA makes it a versatile compound that can be used in various scientific applications.
Mecanismo De Acción
The mechanism of action of BTA is based on its ability to selectively bind to specific biomolecules. BTA can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The binding of BTA to these biomolecules can induce changes in their conformation and function, leading to various biological effects.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects in scientific studies. For example, BTA can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BTA can also induce apoptosis in cancer cells by targeting specific proteins involved in the regulation of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA has several advantages for lab experiments. It is a highly selective probe that can target specific biomolecules, making it ideal for studying their function and localization. BTA is also a stable compound that can be easily synthesized and purified. However, one limitation of BTA is its potential toxicity, which can affect the viability of cells and tissues in experiments.
Direcciones Futuras
There are several future directions for the study of BTA. One direction is the development of new BTA derivatives with improved properties, such as increased selectivity and lower toxicity. Another direction is the application of BTA in the study of specific biological processes, such as protein-protein interactions and signal transduction pathways. Additionally, BTA can be used in the development of new diagnostic and therapeutic agents for various diseases.
Conclusion:
In conclusion, 4-(1,3-benzothiazol-2-yl)phenyl acetate, or BTA, is a versatile compound that has significant potential for scientific research. BTA can be synthesized through various methods and has been extensively studied for its various applications in biology and chemistry. Further research into BTA and its derivatives can lead to the development of new diagnostic and therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
BTA has been extensively studied for its various scientific applications. One of the most significant applications is its use as a fluorescent probe in biological studies. BTA can selectively bind to proteins and nucleic acids, making it an ideal probe for detecting and imaging these biomolecules in cells and tissues.
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10(17)18-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)19-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCJMZYESEFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d]thiazol-2-yl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4192684.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4192690.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4192697.png)

![2-bromo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4192713.png)
![ethyl 4-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4192720.png)
![12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4192729.png)
![5-(3-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4192741.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4192744.png)
![1-methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4192747.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4192751.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
